N-hexyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
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Overview
Description
Preparation Methods
Synthetic Routes::
Enantioselective Construction: Researchers have explored enantioselective approaches to create the bicyclic scaffold. Some methods involve starting from an acyclic precursor with the necessary stereochemical information, while others achieve stereocontrol directly during the scaffold formation or through desymmetrization of achiral tropinone derivatives.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are scarce in the literature. research continues to refine synthetic strategies.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidative transformations may occur, leading to functional group modifications.
Reduction: Reduction reactions can alter the compound’s properties.
Substitution: Substituents on the hexyl and dimethyl groups may undergo substitution reactions.
Oxidation: Oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., bromides, chlorides) or nucleophiles (e.g., amines).
Major Products:: The specific products depend on reaction conditions and substituents. Further research is needed to explore these outcomes.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block.
Biology and Medicine: Explore its pharmacological properties, potential drug candidates, and interactions with biological targets.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
The precise mechanism remains elusive. Researchers should investigate molecular targets and pathways to understand its effects fully.
Properties
Molecular Formula |
C20H26N4OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-hexyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C20H26N4OS/c1-4-5-6-7-8-21-18-17-16(22-12-23-18)14-9-13-11-25-20(2,3)10-15(13)24-19(14)26-17/h9,12H,4-8,10-11H2,1-3H3,(H,21,22,23) |
InChI Key |
DSDHJMAHLKECON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
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